molecular formula C14H20O2 B14507402 Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester CAS No. 63753-05-9

Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester

Cat. No.: B14507402
CAS No.: 63753-05-9
M. Wt: 220.31 g/mol
InChI Key: OBATXNYZVZDWQU-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester is an organic compound with the molecular formula C13H18O2. It is a derivative of benzenepropanoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl ester group. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester typically involves the esterification of benzenepropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The esterification reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Benzenepropanoic acid derivatives.

    Reduction: Benzenepropanoic acid, 4-(2-methylpropyl)-, methanol.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester has various applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the fragrance and flavor industry for its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The aromatic ring allows for π-π interactions with aromatic amino acids in proteins, influencing their activity.

Comparison with Similar Compounds

  • Benzenepropanoic acid, methyl ester
  • Benzenepropanoic acid, ethyl ester
  • Benzeneacetic acid, 4-hydroxy-, methyl ester

Comparison: Benzenepropanoic acid, 4-(2-methylpropyl)-, methyl ester is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic properties. This makes it more hydrophobic and can influence its interaction with biological targets compared to its simpler analogs like Benzenepropanoic acid, methyl ester or Benzenepropanoic acid, ethyl ester. The presence of the 4-hydroxy group in Benzeneacetic acid, 4-hydroxy-, methyl ester adds another dimension of reactivity and potential hydrogen bonding interactions.

Properties

CAS No.

63753-05-9

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

methyl 3-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C14H20O2/c1-11(2)10-13-6-4-12(5-7-13)8-9-14(15)16-3/h4-7,11H,8-10H2,1-3H3

InChI Key

OBATXNYZVZDWQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CCC(=O)OC

Origin of Product

United States

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